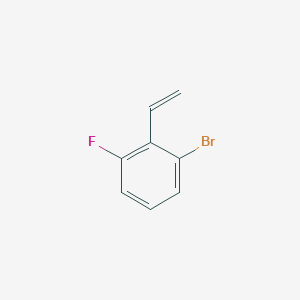

1-Bromo-2-ethenyl-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-ethenyl-3-fluorobenzene is a chemical compound with the molecular weight of 201.04 . It is also known by its IUPAC name, 1-bromo-3-fluoro-2-vinylbenzene .

Synthesis Analysis

One of the most common methods for synthesizing 1-Bromo-2-ethenyl-3-fluorobenzene is through the reaction of fluorobenzene with bromine . This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-ethenyl-3-fluorobenzene can be represented by the InChI code: 1S/C8H6BrF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 . The InChI key for this compound is UKLLBAUMMFPJRC-UHFFFAOYSA-N .Chemical Reactions Analysis

One of the most common reactions involving 1-Bromo-2-ethenyl-3-fluorobenzene is nucleophilic substitution . This reaction involves the replacement of the bromine atom with a nucleophile, resulting in the formation of a new compound .Physical And Chemical Properties Analysis

The physical form of 1-Bromo-2-ethenyl-3-fluorobenzene is liquid . It is stored at a temperature of -10°C .Applications De Recherche Scientifique

Synthesis of Radiochemicals

1-Bromo-2-ethenyl-3-fluorobenzene is pivotal in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a crucial synthon for 18F-arylation reactions. This compound facilitates the preparation of high radiochemical yield metallo-organic 4-[18F]fluorophenyl compounds and Pd-catalyzed coupling, making it essential in radiochemistry and imaging applications (Ermert et al., 2004).

Grignard Reagent Formation

The compound is used in educational settings, particularly in Grignard experiments for organic chemistry courses. Its reaction with Mg to form 4-fluorophenylmagnesium bromide and subsequent treatment with benzophenone or CO2 yields fluorinated alcohol or benzoic acid, respectively. This process helps students understand the chemoselectivity and reactivity of dihalogenated Grignard reagents, enriching their learning experience in synthetic chemistry (Hein et al., 2015).

Photofragmentation Studies

The compound has been studied under ultraviolet photodissociation at 266 nm. The photofragment translational spectroscopy revealed the energy distribution of Br and FC6H4 photofragments, providing insights into the energy dynamics and the substitution effect of the fluorine atom in molecular fragmentation processes (Gu et al., 2001).

Safety and Hazards

1-Bromo-2-ethenyl-3-fluorobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

1-bromo-2-ethenyl-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLLBAUMMFPJRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethenyl-3-fluorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)

![ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)

![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)

![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B2470880.png)

![N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470885.png)